

# A Technical Guide to the Discovery and Development of Foretinib-Based PROTACs

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Compound of Interest		
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This technical guide provides a comprehensive overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) that utilize the multi-kinase inhibitor foretinib as a warhead for targeting proteins for degradation. PROTAC technology represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins. By co-opting the cell's natural ubiquitin-proteasome system, PROTACs can eliminate problematic proteins, offering potential advantages in potency, selectivity, and duration of effect over traditional inhibitors.

Foretinib is a potent, orally available inhibitor of several receptor tyrosine kinases, including MET, VEGFR2, RON, AXL, and TIE-2, which are implicated in tumor growth and angiogenesis. [1] Its relatively promiscuous binding profile, inhibiting 133 different kinases at a 10  $\mu$ M concentration, presents a unique opportunity.[2] This characteristic allows for the development of PROTACs that could potentially degrade a wide range of kinases, while also exploring how the PROTAC modality can engender greater selectivity than the original inhibitor.[3][4]

This document details the design principles, quantitative biological data, experimental methodologies, and key signaling pathways associated with foretinib-based PROTACs.

#### Design, Synthesis, and Mechanism of Action

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a

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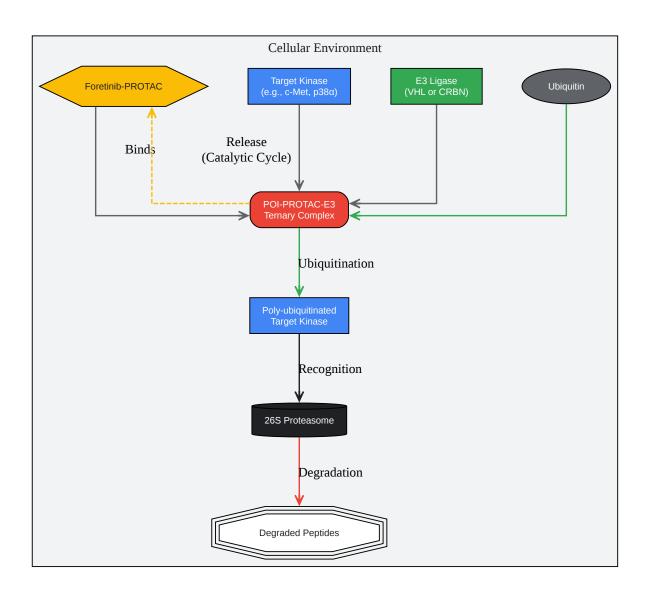


chemical linker that connects the two.[3][5][6][7]

- Warhead Selection: Foretinib was selected as the warhead due to its well-characterized kinase binding profile.[2]
- Linker Attachment: Based on the crystal structure of foretinib bound to the c-Met kinase domain, the solvent-exposed morpholine group was identified as a suitable attachment point for the linker, as this position was deemed dispensable for kinase affinity.[2][8]
- E3 Ligase Recruitment: The most common E3 ligases recruited in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][9][10] Foretinib-based PROTACs have been developed to recruit both.[2] Inactive control compounds are typically synthesized as well; for VHL-recruiting PROTACs, this involves using the (S)-stereocenter for the hydroxyproline VHL-binding element, while for CRBN-recruiting PROTACs, the nitrogen of the glutarimide ring is methylated to abrogate binding.[2]

The general mechanism involves the foretinib-based PROTAC simultaneously binding to a target kinase and an E3 ligase, forming a ternary complex.[11] This proximity induces the E3 ligase to poly-ubiquitinate the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[11][12]





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**Figure 1.** General mechanism of foretinib-based PROTAC action.



#### **Quantitative Data**

The efficacy of foretinib-based PROTACs is determined by their binding affinity, degradation potency and selectivity, and their ultimate effect on cellular processes.

## Table 1: Kinase Binding Profile of Foretinib and PROTAC Derivatives

The addition of a linker and E3-recruiting moiety significantly alters the binding profile of the foretinib warhead.[2] The data below is based on competitive binding assays (KinomeScan), where a lower "Percent of Control" indicates stronger binding.

Compound	Target Kinase	Binding Affinity (Percent of Control at 10 µM)	Notes
Foretinib	c-Met	< 35	Potent binder.[2]
p38α (MAPK14)	78	Weak binder.[4]	
133 Kinases Total	< 35	Promiscuous binding profile.[2]	
Compound 1 (VHL-recruiting)	c-Met	< 35	Retains binding.[2]
p38α (ΜΑΡΚ14)	< 35	Binding affinity is altered compared to parent foretinib.[2]	
Compound 2 (CRBN-recruiting)	c-Met	< 35	Retains binding.[2]
ρ38α (ΜΑΡΚ14)	> 35	Binding affinity is altered compared to parent foretinib.[2]	

Note: A percent of control value of 35 or less is considered a "hit" in KinomeScan assays.[2]



#### **Table 2: In Vitro Degradation Activity**

Despite foretinib's weak affinity for p38 $\alpha$ , foretinib-based PROTACs can potently induce its degradation, highlighting that potent binary affinity is not always a prerequisite for efficient degradation.[4][11] The formation of a stable ternary complex is a better predictor of degradation efficacy.[3]

Compound	Target Protein	Cell Line	DC50 (nM)	D <sub>max</sub> (%)	Notes
Compound 1 (VHL- recruiting)	c-Met	MDA-MB-231	Dose- dependent	>90%	Degrades c- Met effectively.[2]
p38α	MDA-MB-231	210	>90%	Efficiently degrades p38α despite weak warhead affinity.[4][11]	
Compound 2 (CRBN- recruiting)	c-Met	MDA-MB-231	Dose- dependent	>90%	Degrades c- Met effectively.[2]
PROTAC 7 (SJF-8240)	c-Met	MDA-MB-231	Dose- dependent	>90%	A potent and selective VHL-recruiting PROTAC for c-Met.[13]

DC<sub>50</sub>: Concentration for 50% maximal degradation. D<sub>max</sub>: Maximum percentage of degradation.

### **Table 3: Cellular Activity**

Degradation of target kinases leads to potent inhibition of downstream signaling and cell proliferation. The degradation-based approach can offer advantages over simple inhibition.



Compound	Cell Line	Assay	IC₅₀ (nM) / Effect	Notes
PROTAC 7 (SJF- 8240)	GTL16	Proliferation	>2-fold more potent than inactive diastereomer	Highlights the advantage of degradation in oncogeneaddicted cells.
PROTAC 7 (SJF- 8240)	MDA-MB-231	p-AKT Inhibition	~10-fold more potent than inactive diastereomer	Demonstrates more durable and sustained signaling inhibition.[13]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used in the development and evaluation of foretinib-based PROTACs.

#### **Kinase Binding Assay (Competitive Binding)**

This assay measures the ability of a compound to compete with a known ligand for the active site of a kinase.

- Principle: A large panel of kinases is tested. Each kinase is tagged (e.g., with DNA). An immobilized, active-site directed ligand is used as a competitor.
- Procedure:
  - Test compounds (foretinib, PROTACs) are incubated with the kinase panel in the presence of the immobilized ligand.
  - The amount of kinase bound to the solid support is quantified (e.g., via qPCR for the DNA tag).



 Binding affinity is expressed as a "percent of control" (DMSO vehicle), where a lower value signifies stronger binding.[2]

#### **Cell Culture and PROTAC Treatment**

- Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and GTL16 (human gastric carcinoma) are commonly used.[13]
- Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Treatment: Cells are seeded in multi-well plates. After allowing them to adhere, the media is replaced with fresh media containing the desired concentrations of PROTACs or control compounds (e.g., DMSO, foretinib, inactive diastereomers). Treatment duration typically ranges from 12 to 24 hours for degradation studies.[2][4]

#### Immunoblotting (Western Blot) for Protein Degradation

- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by molecular weight on an SDS-polyacrylamide gel and transferred to a PVDF membrane.
- Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., c-Met, p38α) and a loading control (e.g., GAPDH, β-actin).
- Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The signal is detected using an enhanced
  chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify
  protein levels relative to the loading control.



#### **Cell Viability Assay (MTS Assay)**

- Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
- Procedure:
  - Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.
  - After the desired incubation period (e.g., 72 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine methosulfate) is added to each well.[13]
  - Plates are incubated at 37°C until a color change is apparent.
  - The absorbance at 490 nm is measured using a plate reader.[13]
  - Data is normalized to vehicle-treated controls to calculate percent viability and determine IC<sub>50</sub> values.

#### In Vivo Xenograft Model

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10<sup>6</sup> MDA-MB-231 cells) in a suitable medium (e.g., Matrigel/PBS mixture) is injected subcutaneously into the flank of each mouse.[1]
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[1] The foretinib-based PROTAC is administered via a clinically relevant route, such as oral gavage, at a specified dose and schedule (e.g., daily).
   [1] The control group receives the vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
- Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting for target degradation,



immunohistochemistry).[1]

#### **Visualizations: Workflows and Pathways**

Understanding the experimental logic and the biological context is crucial for PROTAC development.

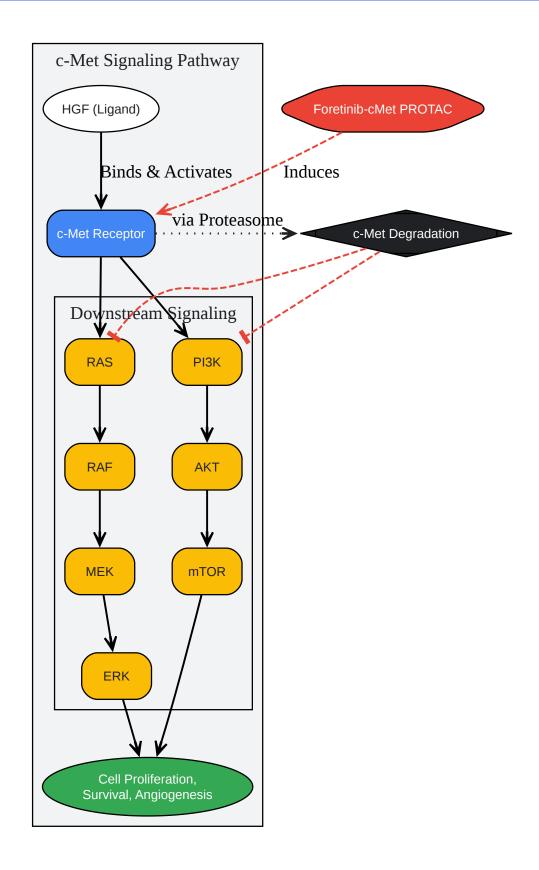


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Figure 2. Experimental workflow for foretinib-based PROTAC development.

Foretinib targets the c-Met receptor tyrosine kinase. Degrading c-Met with a PROTAC is a powerful strategy to shut down its oncogenic signaling.





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**Figure 3.** Disruption of c-Met signaling via PROTAC-mediated degradation.



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